molecular formula C15H19NO4 B036705 2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1212312-56-5

2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No. B036705
M. Wt: 277.31 g/mol
InChI Key: SDOCVRCDRWCALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of structurally related compounds involves the reaction of 5-arylfurfurilamines with maleic anhydride, leading to the formation of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids. These acids exist in a dynamic equilibrium with their open-form N-furfurylmaleinamides. Esterification of these tautomeric mixtures yields unexpected cleavage products, demonstrating the complex reactivity of the epoxy bridge within the cyclic form of these compounds (Nadirova et al., 2019).

Molecular Structure Analysis

The molecular structure is highlighted by a cis-fused bicyclic system, containing a 2-pyrrolidinone ring and a cyclohexane ring. The carboxylate substituent exhibits an equatorial position, contributing to the molecule's stereochemistry and defining its 3D conformation. This structure was confirmed through X-ray structural analysis, illustrating the precise geometrical arrangement of its atoms and functional groups (Toze et al., 2013).

Chemical Reactions and Properties

The compound's chemical reactivity is underscored by its involvement in esterification and nucleophilic cleavage reactions, reflecting its potential as a versatile intermediate in organic synthesis. These reactions not only underscore the compound's chemical versatility but also its potential in synthesizing various derivative molecules with significant biological activity (Miyamoto et al., 1987).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are pivotal for understanding the compound's behavior in different environments and its suitability for various applications. The crystal structures of related compounds reveal significant insights into their supramolecular assembly, which is critical for designing materials with specific physical properties (Kălmăn et al., 2002).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, provide a comprehensive understanding of the compound's behavior in chemical reactions. For instance, its reactivity in epoxidation reactions and the facial selectivity observed underscore the influence of its structural features on its chemical behavior, shedding light on its reactivity patterns (Freccero et al., 2000).

Scientific Research Applications

Catalytic Oxidation of Cyclohexene

Cyclohexene oxidation can lead to various products with different functional groups, such as 7-oxabicyclo[4.1.0]heptane and cyclohexanone, which are crucial intermediates in the chemical industry. Controllable oxidation reactions for cyclohexene that selectively afford targeted products are synthetically valuable, highlighting the importance of research in catalytic and selective oxidation processes (Cao et al., 2018).

Indole Synthesis

The synthesis of indole derivatives, which share structural similarities with the isoindole part of the compound , is a significant area of research. Various strategies for indole synthesis have been developed, focusing on different bond formations within the indole ring. These methods are essential for constructing complex molecules with potential biological activities (Taber & Tirunahari, 2011).

Biological Activity of Carboxylic Acids

Carboxylic acids, as part of the compound's structure, are known to possess biological activity. Studies comparing structural differences of selected carboxylic acids reveal their impact on antioxidant, antimicrobial, and cytotoxic activities. These findings suggest that the carboxylic acid moiety in complex molecules can significantly influence their bioactivity, offering a pathway to discovering new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).

Biocatalyst Inhibition by Carboxylic Acids

The inhibition effects of carboxylic acids on microbial biocatalysts highlight their potency and potential application in regulating microbial growth. Understanding these mechanisms can aid in metabolic engineering to increase microbial robustness, relevant for industrial applications where carboxylic acids are produced or used (Jarboe et al., 2013).

properties

IUPAC Name

3-cyclohexyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-13-12-11(14(18)19)10-6-7-15(12,20-10)8-16(13)9-4-2-1-3-5-9/h6-7,9-12H,1-5,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOCVRCDRWCALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

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